![molecular formula C11H23N3O B14795842 2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B14795842.png)
2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide is a compound with a complex structure that includes an amide group, an ethyl group, and a pyrrolidine ring
Métodos De Preparación
The synthesis of 2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide typically involves multiple steps. One common method includes the reaction of 2-aminoethylamine with 1-methylpyrrolidine under specific conditions to form the intermediate product. This intermediate is then reacted with propanoyl chloride to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can act as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide can be compared with similar compounds such as:
2-(2-Aminoethyl)-1-methylpyrrolidine: This compound has a similar structure but lacks the propanamide group.
N-Methyl-2-pyrrolidone: This compound is structurally related but has different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H23N3O |
|---|---|
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide |
InChI |
InChI=1S/C11H23N3O/c1-4-14(11(15)9(2)12)8-10-6-5-7-13(10)3/h9-10H,4-8,12H2,1-3H3 |
Clave InChI |
VTDUWTNWSKWRBA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1CCCN1C)C(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


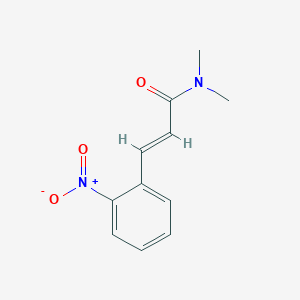
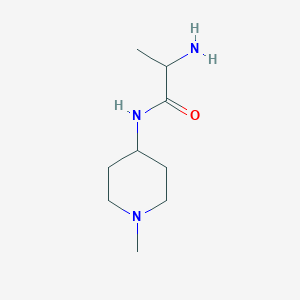
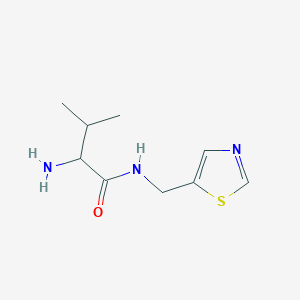
![(7S,8aR)-7-fluoro-octahydropyrrolo[1,2-a]piperazin-1-one](/img/structure/B14795778.png)
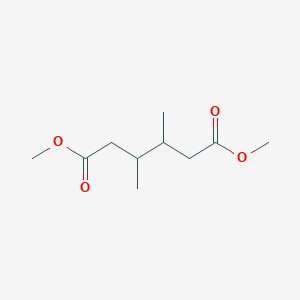
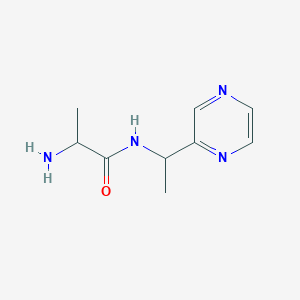
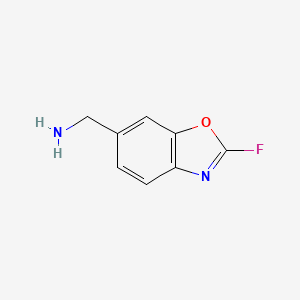
![(3aR,6S,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14795803.png)
![1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride](/img/structure/B14795811.png)
![3,3-Dimethyl-7-oxo-6-[2-phenoxy(phenyl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14795817.png)
![7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid](/img/structure/B14795825.png)
![[1-Benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol](/img/structure/B14795835.png)
![(10R,13S)-17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15-dodecahydro-cyclopenta[a]phenanthren-3-one](/img/structure/B14795850.png)
![(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid](/img/structure/B14795852.png)
